Home > Products > Screening Compounds P117405 > Tramazoline hydrochloride
Tramazoline hydrochloride - 3715-90-0

Tramazoline hydrochloride

Catalog Number: EVT-1541604
CAS Number: 3715-90-0
Molecular Formula: C13H18ClN3
Molecular Weight: 251.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tramazoline hydrochloride is a chemical used in nasal decongestant preparations . It is an α-adrenergic receptor agonist that inhibits the secretion of nasal mucus . It was patented in 1961 and came into medical use in 1962 .


Molecular Structure Analysis

The crystal and molecular structure of Tramazoline hydrochloride monohydrate has been studied by X-ray diffraction methods . It crystallizes in the orthorhombic space group Pbca . The analysis indicates that the positive charge is dispersed over the nitrogen atoms of the molecule and the dihedral angle between the aromatic and dihydroimidazole groups is 126.7 (2)° .

Naphazoline Nitrate

  • Compound Description: Naphazoline nitrate is a sympathomimetic drug with alpha-adrenergic agonist activity. It is commonly used as a topical decongestant to relieve nasal congestion. []
  • Relevance: Like Tramazoline hydrochloride, naphazoline nitrate acts as a vasoconstrictor. Both compounds are grouped into the same category of imidazoline-based alpha-adrenergic agonists and share structural similarities. []

Phenylephrine Hydrochloride

  • Compound Description: Phenylephrine hydrochloride is an alpha-adrenergic agonist used primarily as a decongestant, mydriatic, and antihypotensive agent. []
Overview

Tramazoline hydrochloride is a sympathomimetic compound primarily used as a nasal decongestant. It functions by acting as an agonist at alpha-adrenergic receptors, leading to vasoconstriction and reduced mucus secretion in the nasal passages. This compound is commonly found in various over-the-counter nasal spray formulations and has been utilized in medical practice since its patent in 1961.

Source and Classification

Tramazoline hydrochloride is classified as an alpha-adrenergic receptor agonist. Its chemical formula is C13H17N3ClHH2OC_{13}H_{17}N_{3}\cdot ClH\cdot H_{2}O, with a molecular weight of approximately 269.77 g/mol . The compound is derived from the naphthalene structure, which contributes to its pharmacological properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of tramazoline hydrochloride involves several chemical reactions, including cyclization and substitution processes. One common synthetic route includes the reaction of 1-naphthol with an amine derivative, followed by the introduction of the hydrochloride salt form.

Recent advancements in synthetic methodologies have focused on optimizing reaction conditions to improve yield and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions are explored to enhance efficiency.

Molecular Structure Analysis

Structure and Data

The molecular structure of tramazoline hydrochloride features a naphthalene ring system connected to an imidazoline moiety. The compound's structural representation can be described using the following identifiers:

  • SMILES: O.Cl.C1CCc2c(C1)cccc2NC3=NCCN3
  • InChI: InChI=1S/C13H17N3.ClH.H2O/c1-2-6-11-10(4-1)5-3-7-12(11)16-13-14-8-9-15-13, /h3,5,7H,1-2,4,6,8-9H2,(H2,14,15,16), , 1H, 1H2
  • IUPAC Name: N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine;hydrate;hydrochloride .

This structure allows tramazoline hydrochloride to effectively interact with alpha-adrenergic receptors.

Chemical Reactions Analysis

Reactions and Technical Details

Tramazoline hydrochloride undergoes various chemical reactions including oxidation, reduction, and substitution. Its primary reaction of interest is its interaction with alpha-adrenergic receptors on vascular smooth muscle cells. This interaction triggers a signaling cascade that results in vasoconstriction—reducing blood flow and fluid leakage in tissues such as the nasal mucosa .

Additionally, tramazoline can participate in hydrolysis reactions under certain conditions due to the presence of functional groups within its structure.

Mechanism of Action

Process and Data

Tramazoline hydrochloride exerts its therapeutic effects by binding to alpha-adrenergic receptors located on the smooth muscle cells of blood vessels in the nasal mucosa. This binding activates intracellular signaling pathways that lead to:

  • Vasoconstriction: Narrowing of blood vessels reduces blood flow to the nasal tissues.
  • Decreased Mucus Production: Inhibition of mucus secretion alleviates nasal congestion.

Pharmacokinetics studies indicate that tramazoline is rapidly absorbed upon administration and metabolized predominantly in the liver before being excreted via urine .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tramazoline hydrochloride exhibits specific physical properties that are essential for its formulation:

  • Molecular Weight: 269.77 g/mol
  • Melting Point: Not explicitly stated but typically falls within standard ranges for similar compounds.
  • Solubility: Soluble in water due to its hydrochloride form.

Chemical properties include stability under normal storage conditions but may degrade under extreme temperatures or in the presence of strong oxidizing agents .

Applications

Scientific Uses

Tramazoline hydrochloride is primarily used in medical applications as a nasal decongestant. It is effective for treating conditions such as:

  • Acute Rhinitis: Alleviating symptoms associated with common colds or allergies.
  • Sinusitis: Reducing nasal swelling and congestion during sinus infections.

Additionally, research continues into potential new applications within various therapeutic areas due to its sympathomimetic properties .

Introduction to Tramazoline Hydrochloride

Tramazoline hydrochloride is a selective α-adrenergic receptor agonist primarily employed as a topical nasal decongestant. This synthetic imidazoline derivative exerts its therapeutic effect through localized vasoconstriction of nasal mucosal blood vessels, reducing edema and improving airflow without significant systemic absorption. The compound has maintained clinical relevance for over six decades due to its rapid onset of action (typically 5-10 minutes) and duration of effect lasting 6-8 hours per application. Its chemical structure features an imidazoline ring linked to a tetralin (5,6,7,8-tetrahydronaphthalene) moiety, contributing to its receptor binding specificity. As a hydrochloride salt, tramazoline exhibits enhanced stability and water solubility compared to its free base form, facilitating formulation into aqueous nasal sprays [1] [4] [10].

Historical Development and Synthesis

Table 1: Key Milestones in Tramazoline Development

YearDevelopment MilestoneSignificance
1961Initial patent filingProtection of intellectual property for novel compound
1962Introduction to medical practiceFirst clinical use as nasal decongestant
1960sGlobal adoption in multiple marketsExpansion beyond initial European introduction

Tramazoline was first patented in 1961 as a novel decongestant compound, with clinical introduction following shortly thereafter in 1962. The synthetic pathway involves the reaction of 1-aminotetraline (5,6,7,8-tetrahydronaphthalen-1-amine) with appropriate imidazoline intermediates, typically under controlled temperature and pressure conditions. The hydrochloride salt formation occurs through acidification, yielding a stable crystalline powder with the molecular formula C₁₃H₁₇N₃·HCl and molecular weight of 251.76 g/mol. This salt form offers superior solubility characteristics essential for aqueous nasal formulations while maintaining chemical stability during storage. The compound's structural design leverages the tetralin group for lipophilicity and the imidazoline moiety for α-adrenergic receptor targeting, optimizing it for topical nasal activity with minimal central effects [1] [4] [10].

The synthesis has been refined over decades, with current Good Manufacturing Practice (GMP) processes ensuring high purity (>98% by specification) and consistent physicochemical properties, including:

  • CAS Registry Number (Base): 1082-57-1
  • CAS Registry Number (Hydrochloride): 3715-90-0
  • Appearance: White to off-white crystalline solid
  • Solubility Profile: Freely soluble in water and dimethyl sulfoxide (DMSO) [4] [10].

Pharmacological Classification and Regulatory Status

Table 2: Pharmacological Profile of Tramazoline Hydrochloride

ParameterCharacteristicBiological Significance
Primary Mechanismα1/α2-adrenoceptor agonistVasoconstriction of nasal vasculature
Key Molecular TargetsADRA1A, ADRA1D, ADRA2A, ADRA2B, ADRA2CReceptor-mediated vasoconstriction
Therapeutic CategoryNasal decongestant (plain)ATC Code: R01AA09
Binding Affinity (Ki)16.0 nM (α2C receptor)High receptor specificity at therapeutic doses

Tramazoline hydrochloride is pharmacologically classified as a direct-acting sympathomimetic with predominant α-adrenergic activity. Its mechanism centers on selective agonism at α1 and α2 adrenergic receptor subtypes, particularly demonstrating high affinity for α2C receptors (Ki = 16.0 nM). This receptor binding triggers vasoconstriction in the nasal mucosa's capacitance vessels, reducing blood flow, decreasing mucosal edema, and improving nasal patency. Notably, tramazoline exhibits negligible activity at β-adrenergic receptors or central nervous system targets at therapeutic concentrations, minimizing systemic side effects [2] [4] [6].

Regulatory agencies worldwide classify tramazoline hydrochloride under the Anatomical Therapeutic Chemical (ATC) code R01AA09 ("Sympathomimetics, plain"), specifically denoting it as a topical nasal decongestant. Its regulatory status varies globally:

  • European Union: Approved as prescription and over-the-counter formulations depending on concentration
  • Australia: Listed in the Australian Register of Therapeutic Goods (ARTG)
  • United States: Not currently approved by the FDA, though USAN designation exists
  • Japan: Recognized with Japanese Accepted Name (JAN) status [5] [6] [10].

The compound's approval pathway reflects its historical development prior to modern regulatory frameworks, with contemporary products undergoing post-marketing surveillance for quality assurance. Regulatory approvals are formulation-specific, considering concentration and combination with other active ingredients like antihistamines or corticosteroids [1] [6].

Properties

CAS Number

3715-90-0

Product Name

Tramazoline hydrochloride

IUPAC Name

N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride

Molecular Formula

C13H18ClN3

Molecular Weight

251.75 g/mol

InChI

InChI=1S/C13H17N3.ClH/c1-2-6-11-10(4-1)5-3-7-12(11)16-13-14-8-9-15-13;/h3,5,7H,1-2,4,6,8-9H2,(H2,14,15,16);1H

InChI Key

RZOXEODOFNEZRS-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C=CC=C2NC3=NCCN3.Cl

Synonyms

2-(5,6,7,8-tetrahydro-1-naphthylamino)-2-imidazoline
Biciron
Bisolnasal
Ellatun
KB 227
Rhinospray
Spray-Tish
tramazoline
tramazoline hydrochloride
tramazoline monohydrochloride

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NC3=NCCN3.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.